Comprehensive Technical Guide on (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS 92760-72-0)
Comprehensive Technical Guide on (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS 92760-72-0)
Executive Summary
(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0) is the protected methyl ester hydrochloride salt of (S)-isovaline ((S)-Iva). As an
Physicochemical Profile & Quantitative Data
Understanding the baseline properties of this compound is essential for optimizing reaction conditions, particularly in solid-phase peptide synthesis (SPPS) and solution-phase coupling. The hydrochloride salt form is specifically utilized to prevent premature cyclization or degradation of the free amine, ensuring long-term shelf stability and controlled reactivity.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (S)-Methyl 2-amino-2-methylbutanoate hydrochloride |
| CAS Number | 92760-72-0 |
| Molecular Formula | |
| Molecular Weight | 167.63 g/mol |
| Physical Form | Solid / Crystalline Powder[1] |
| Purity Standard | |
| Stereochemistry | (S)-configuration (L-isovaline derivative) |
| Storage Conditions | Inert atmosphere, room temperature, desiccated[1] |
Mechanistic Insights: Conformational Control in Peptides
The primary value of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride in drug development lies in its ability to dictate peptide secondary structure.
Standard amino acids possess a hydrogen atom at the
The Causality of Helical Induction:
This steric clash restricts the thermodynamically accessible Ramachandran dihedral angles. Experimental and crystallographic studies on isovaline homopeptides demonstrate that the
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Enhances Target Affinity: Pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of receptor binding.
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Confers Proteolytic Stability: The bulky
-methyl group physically blocks proteases (like dipeptidyl peptidases) from accessing and cleaving the adjacent amide bonds.
Conformational restriction pathway induced by alpha-methylation in peptides.
(Note on Astrobiological Significance: Interestingly, (S)-isovaline is found with a significant L-enantiomeric excess in carbonaceous meteorites like the Murchison meteorite, providing crucial evidence for the extraterrestrial, abiotic origins of biological homochirality[3].)
Experimental Methodology: Synthesis and Validation
To utilize this compound effectively, researchers often synthesize the methyl ester hydrochloride directly from the free (S)-isovaline amino acid. The following self-validating protocol details the esterification process.
Step-by-Step Esterification Protocol
Objective: Convert zwitterionic (S)-isovaline into (S)-Methyl 2-amino-2-methylbutanoate hydrochloride.
Reagents: (S)-Isovaline (1.0 eq), Anhydrous Methanol (Solvent/Reactant), Thionyl Chloride (
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Preparation & Suspension: Suspend 10 mmol of (S)-isovaline in 30 mL of anhydrous methanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer.
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Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive intermediate acyl chloride back into the carboxylic acid.
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Activation (0 °C): Chill the suspension to 0 °C using an ice bath. Purge the system with inert nitrogen gas.
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Thionyl Chloride Addition: Add
(20 mmol) dropwise over 15 minutes.-
Causality:
reacts exothermically with methanol to generate HCl gas and dimethyl sulfite. The in-situ generated HCl protonates the amine, while the carboxyl group is converted to an acyl chloride, which is immediately trapped by methanol to form the ester.
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Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction to 65 °C for 12 hours.
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Validation Check 1: Monitor the reaction via TLC (Ninhydrin stain). The starting material (free amino acid) will remain at the baseline, while the esterified product will migrate.
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Isolation: Cool the mixture to room temperature and remove all volatiles (methanol, excess HCl,
) under reduced pressure using a rotary evaporator. A crude viscous oil or solid will remain. -
Trituration: Add 20 mL of cold, anhydrous diethyl ether to the crude residue and triturate vigorously.
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Causality: The target hydrochloride salt is highly polar and insoluble in non-polar ether, causing it to crash out as a pure white crystalline solid, while organic impurities remain dissolved.
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Filtration & Drying: Filter the precipitate over a Buchner funnel, wash with additional cold ether, and dry under high vacuum for 4 hours.
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Validation Check 2: Confirm product identity via LC-MS (Expected
for the free base = 132.10 m/z) and -NMR ( : look for the distinct methyl ester singlet at ~3.75 ppm).
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Step-by-step esterification workflow for synthesizing the target hydrochloride salt.
Conclusion
(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is far more than a simple protected amino acid; it is a structural director. By leveraging the severe steric hindrance of its
References
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Glavin, D. P., & Dworkin, J. P. (2009). "Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies". Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
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Jaun, B., Tanaka, M., Seiler, P., Kühnle, F. N. M., Braun, C., & Seebach, D. (1995). "Studies on the Conformation of Boc‐Protected (S)‐(+)‐Isovaline Homopeptide Methyl Esters in the Solid State and in Solution". Scilit / Liebigs Annalen. Available at: [Link]
